molecular formula C31H56O13 B178179 Benzyl-PEG12-alcohol CAS No. 1201808-31-2

Benzyl-PEG12-alcohol

Cat. No.: B178179
CAS No.: 1201808-31-2
M. Wt: 636.8 g/mol
InChI Key: UUPLECFEWRITCF-UHFFFAOYSA-N
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Description

Benzyl-PEG12-alcohol is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates selective protein degradation by leveraging the ubiquitin-proteasome system within cells . Its molecular formula is C31H56O13, and it has a molecular weight of 636.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-PEG12-alcohol can be synthesized through a multi-step process involving the reaction of benzyl alcohol with polyethylene glycol (PEG) derivatives. The process typically involves the following steps:

    Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to form PEG-tosylate or PEG-mesylate.

    Nucleophilic Substitution: The activated PEG is then reacted with benzyl alcohol under basic conditions (e.g., using sodium hydride or potassium carbonate) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG12-alcohol undergoes various chemical reactions, including:

    Oxidation: Oxidation of the benzyl group to form benzaldehyde or benzoic acid.

    Reduction: Reduction of the benzyl group to form toluene.

    Substitution: Nucleophilic substitution reactions involving the hydroxyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl-PEG12-alcohol has a wide range of applications in scientific research, including:

Mechanism of Action

Benzyl-PEG12-alcohol functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The mechanism involves:

    Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.

    Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.

    Ubiquitination: The target protein is ubiquitinated, marking it for degradation.

    Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.

Comparison with Similar Compounds

    Benzyl-PEG4-alcohol: A shorter PEG linker with similar properties but different chain length.

    Benzyl-PEG8-alcohol: An intermediate PEG linker with properties between Benzyl-PEG4-alcohol and Benzyl-PEG12-alcohol.

    Benzyl-PEG16-alcohol: A longer PEG linker with similar properties but different chain length.

Uniqueness: this compound is unique due to its specific chain length, which provides optimal flexibility and spacing for the synthesis of PROTACs. This chain length allows for efficient binding and degradation of target proteins, making it a valuable tool in targeted protein degradation research .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O13/c32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-44-30-31-4-2-1-3-5-31/h1-5,32H,6-30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPLECFEWRITCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634715
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201808-31-2
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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